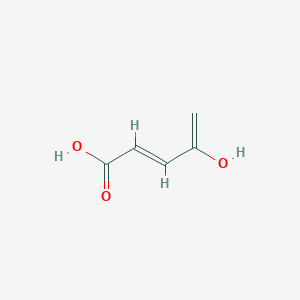
(2E)-4-hydroxypenta-2,4-dienoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-hydroxypenta-2,4-dienoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C5H6O3 and its molecular weight is 114.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Applications
1.1. Antimicrobial Activity
(2E)-4-hydroxypenta-2,4-dienoic acid exhibits significant antimicrobial properties, making it a candidate for use in food preservation and pharmaceuticals. Its mechanism involves disrupting microbial cell membranes due to its unsaturated structure, which enhances its efficacy against a range of pathogens.
1.2. Metabolic Intermediates
This compound serves as an intermediate in various metabolic pathways. Research indicates that it can be produced from biomass through microbial fermentation processes, particularly in Pseudomonas species. The conversion of biomass to valuable intermediates highlights its potential in sustainable bioprocessing .
Industrial Applications
2.1. Food Industry
Due to its antimicrobial properties, this compound is explored as a natural preservative in food products. Its ability to inhibit the growth of spoilage organisms extends the shelf life of perishable goods without the need for synthetic preservatives.
2.2. Pharmaceutical Development
The compound's structural characteristics allow for modifications that can lead to the development of new pharmaceuticals. Its derivatives may possess enhanced biological activities or reduced side effects compared to traditional compounds.
Research Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various pathogens including E. coli and Staphylococcus aureus. Results demonstrated a significant reduction in microbial counts when treated with the compound at concentrations as low as 0.5% .
Case Study 2: Bioconversion Processes
Research focused on the bioconversion of lignocellulosic biomass into this compound using engineered strains of Pseudomonas putida. The study highlighted the efficiency of microbial pathways in producing this compound as a sustainable alternative for chemical synthesis .
Propiedades
Número CAS |
144878-34-2 |
|---|---|
Fórmula molecular |
C5H6O3 |
Peso molecular |
114.1 g/mol |
Nombre IUPAC |
(2E)-4-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3,6H,1H2,(H,7,8)/b3-2+ |
Clave InChI |
JBZOAXSIWKRREW-NSCUHMNNSA-N |
SMILES |
C=C(C=CC(=O)O)O |
SMILES isomérico |
C=C(/C=C/C(=O)O)O |
SMILES canónico |
C=C(C=CC(=O)O)O |
Sinónimos |
2,4-Pentadienoic acid, 4-hydroxy-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















